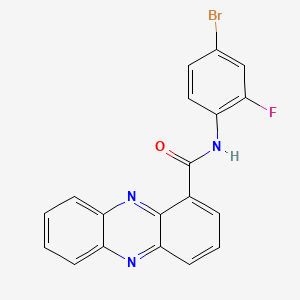

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

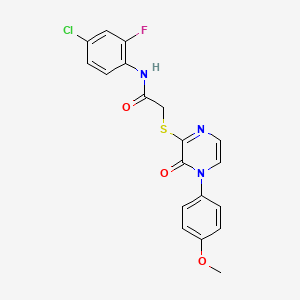

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide (BFP) is a synthetic compound that belongs to the phenazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. BFP has been shown to exhibit excellent optical and electronic properties, making it a promising candidate for a wide range of applications.

Scientific Research Applications

Antitumor Agents

A study focused on the synthesis and antitumor activity of substituted phenazine-1-carboxamides. This research demonstrated the potential of these compounds as antitumor drugs, where the cytotoxicity correlated positively with the electron-withdrawing power of the substituent group. Notably, a derivative showed significant activity against Lewis lung carcinoma in mice, highlighting the therapeutic potential of such compounds (Rewcastle, Denny, & Baguley, 1987).

Fluorescent Probes

In environmental pollution studies, a ratiometric fluorescent probe designed for N2H4 detection utilized a derivative similar to N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide. This probe exhibited low cytotoxicity, significant cell permeability, and was effective for fluorescence imaging in biological samples, demonstrating the application of phenazine derivatives in environmental and biological monitoring (Zhu et al., 2019).

Bio-Imaging

A phenoxazine-based chemosensor developed for the detection of Cd2+ and CN− ions was applied to bio-imaging in live cells and zebrafish. This application showcases the utility of phenazine derivatives in developing sensitive tools for monitoring specific ions in living organisms, contributing to biological research and environmental safety (Ravichandiran et al., 2020).

Antimicrobial and Antifungal Activities

Phenazine-1-carboxamide derivatives have been explored for their antimicrobial and antifungal properties. Enhanced biosynthesis of phenazine-1-carboxamide by engineered strains of Pseudomonas chlororaphis demonstrates the potential of microbial production of phenazine derivatives for use as biocontrol agents against fungal phytopathogens, highlighting an environmentally friendly approach to disease control in agriculture (Peng et al., 2018).

Mechanism of Action

Target of action

They can serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival .

Mode of action

Phenazine derivatives generally interact with their targets by binding to them, which can lead to changes in the target’s function or structure .

Biochemical pathways

Phenazine derivatives can affect a variety of pathways, including those involved in cellular redox states and gene expression .

Result of action

Phenazine derivatives can have a variety of effects, including modifying cellular redox states, affecting gene expression, and enhancing bacterial survival .

properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrFN3O/c20-11-8-9-14(13(21)10-11)24-19(25)12-4-3-7-17-18(12)23-16-6-2-1-5-15(16)22-17/h1-10H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVMRCXSQHYPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=C(C=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)

![2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B2729007.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)

![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)

![(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2729014.png)